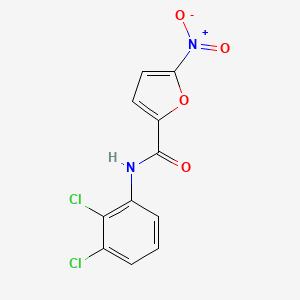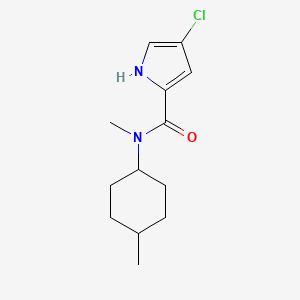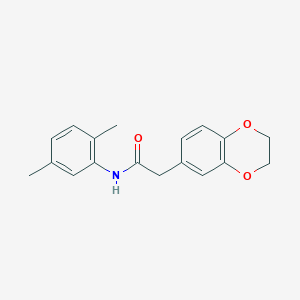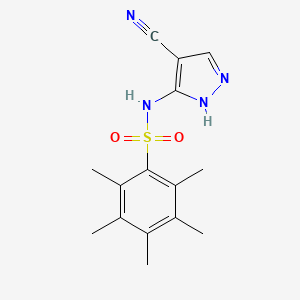
Azocan-1-yl(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-1-yl(thiophen-2-yl)methanone, also known as ATFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it suitable for use in the development of new drugs and materials. In
Mécanisme D'action
The mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood. However, studies have shown that this compound can bind to specific receptors in cells, leading to the activation of signaling pathways. In cancer cells, this compound has been found to activate the caspase pathway, leading to apoptosis. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In addition, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Azocan-1-yl(thiophen-2-yl)methanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, this compound has a unique molecular structure that makes it suitable for use in the development of new drugs and materials.
However, there are also limitations to the use of this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
For research on Azocan-1-yl(thiophen-2-yl)methanone include investigating its potential as a cancer treatment and building block for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of Azocan-1-yl(thiophen-2-yl)methanone involves the reaction between 2-thiophenemethanamine and 2-chloroacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
Azocan-1-yl(thiophen-2-yl)methanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In the field of materials science, this compound has been used as a building block for the synthesis of new materials. The unique molecular structure of this compound allows it to form stable complexes with metal ions, which can be used as catalysts for various chemical reactions. This compound has also been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
azocan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUHPRAABBRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)